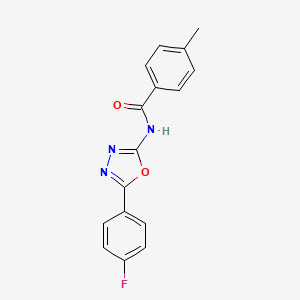

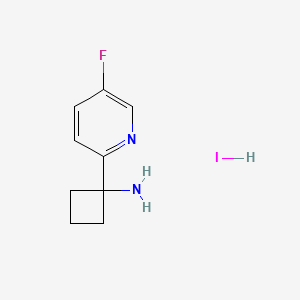

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of oxadiazole, which is a class of organic compounds containing a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the fluorophenyl group suggests that it may have interesting chemical and physical properties, as fluorine substitution is often used in medicinal chemistry to increase the binding affinity of the protein-ligand complex .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as fluorinated pyrazoles are synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . These techniques could likely be used to confirm the structure of “N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide” as well.Aplicaciones Científicas De Investigación

Antimicrobial Properties

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide and its derivatives have been studied for their antimicrobial properties. Compounds containing similar structures have shown promising antimicrobial activity against various bacteria and fungi. For instance, Desai et al. (2013) synthesized derivatives that exhibited significant activity against Gram-positive and Gram-negative bacteria, as well as fungal strains (Desai, Rajpara, & Joshi, 2013). Similarly, Karthikeyan et al. (2008) reported that certain 1,3,4-oxadiazole derivatives displayed good bactericidal and fungicidal activities (Karthikeyan, Jagadeesh Prasad, Mahalinga, Holla, & Suchetha Kumari, 2008).

Anticancer Activity

Research has also explored the anticancer potential of compounds related to N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide. Ravinaik et al. (2021) designed and synthesized benzamide derivatives with significant anticancer activity against multiple cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Another study by Koçyiğit-Kaymakçıoğlu et al. (2012) demonstrated the potential of 1,3,4-oxadiazole derivatives as candidates for therapeutic interventions against fungal infections and highlighted their anti-inflammatory, cytotoxic, and antioxidant activities in mammalian cells (Koçyiğit-Kaymakçıoğlu et al., 2012).

Pharmacokinetics and Metabolism

Studies have also focused on the metabolism and disposition of similar fluorobenzamide compounds. Monteagudo et al. (2007) utilized 19F-nuclear magnetic resonance (NMR) to investigate the metabolic fate and excretion balance of fluorobenzamide derivatives in rats and dogs, providing insights into their pharmacokinetics (Monteagudo et al., 2007).

Fluorescence and Imaging Applications

Fluorinated oxadiazoles, including compounds structurally related to N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide, have also been studied for their potential in fluorescence and imaging applications. For example, Hamciuc et al. (2005) synthesized fluorinated poly(1,3,4-oxadiazole-ether-imide)s which exhibited blue fluorescence and high thermal stability, suggesting their utility in imaging applications (Hamciuc, Hamciuc, & Brumǎ, 2005).

Insecticidal and Repellent Properties

Furthermore, the insecticidal and repellent properties of compounds with a similar structure have been evaluated. Tabanca et al. (2013) synthesized hydrazide-hydrazones and corresponding 1,3,4-oxadiazoles that demonstrated biting deterrent and larvicidal activities against Aedes aegypti, a mosquito species (Tabanca et al., 2013).

Mecanismo De Acción

Target of Action

It’s worth noting that 1,3,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been reported to show antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Mode of Action

It’s known that 1,3,4-oxadiazole derivatives interact with various enzymes and proteins that contribute to cell proliferation . The interaction with these targets can lead to changes in cellular processes, potentially leading to the observed biological activities.

Biochemical Pathways

These could include pathways related to cell proliferation, oxidative stress, and microbial growth .

Result of Action

Given the broad range of biological activities exhibited by 1,3,4-oxadiazole derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular level .

Propiedades

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c1-10-2-4-11(5-3-10)14(21)18-16-20-19-15(22-16)12-6-8-13(17)9-7-12/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNZRCNFBVHISL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2993495.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2993500.png)

![N-(4-bromophenyl)-2-(2-(3,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2993504.png)

![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2993508.png)

![1-(Oxolan-2-ylmethyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea](/img/structure/B2993510.png)

![2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B2993516.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2993517.png)

![N-[1-(1,3-Benzodioxol-5-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2993518.png)